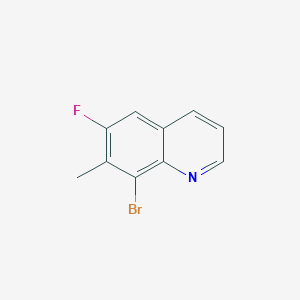

8-Bromo-6-fluoro-7-methylquinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H7BrFN |

|---|---|

Molecular Weight |

240.07 g/mol |

IUPAC Name |

8-bromo-6-fluoro-7-methylquinoline |

InChI |

InChI=1S/C10H7BrFN/c1-6-8(12)5-7-3-2-4-13-10(7)9(6)11/h2-5H,1H3 |

InChI Key |

YGBLSPIIGPMWLS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C2C=CC=NC2=C1Br)F |

Origin of Product |

United States |

Synthetic Methodologies for 8 Bromo 6 Fluoro 7 Methylquinoline and Analogues

Established Routes to the Quinoline (B57606) Core

The foundational quinoline structure can be assembled through several classic and contemporary reaction pathways. These methods offer different advantages regarding starting material availability, substituent pattern control, and reaction efficiency.

Conventional Cyclization Reactions (e.g., Skraup Synthesis, Pfitzinger Condensation, Doebner-von Miller Reaction)

The synthesis of quinolines has historically relied on a set of named reactions that construct the heterocyclic ring from acyclic precursors. These methods remain fundamental in organic synthesis.

The Skraup synthesis , first reported by Zdenko Hans Skraup in 1880, is a cornerstone method for producing quinolines. wikipedia.orgiipseries.org It typically involves the reaction of a primary aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene (B124822) or arsenic acid. wikipedia.orgorganicreactions.org The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline (B41778). Subsequent cyclization and oxidation yield the quinoline ring. iipseries.org While effective for creating unsubstituted quinolines, the reaction is known for being violently exothermic, often requiring the presence of ferrous sulfate (B86663) to moderate its pace. wikipedia.org A key feature of the Skraup synthesis is that the substituents present on the starting aniline are retained in the final quinoline product. organicreactions.org For instance, using m-toluidine (B57737) as the aniline component results in a mixture of 7-methylquinoline (B44030) and 5-methylquinoline (B1294701). brieflands.com

The Pfitzinger reaction (also known as the Pfitzinger-Borsche reaction) offers a route to quinoline-4-carboxylic acids. wikipedia.org This method involves the condensation of isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.orgacs.org The base hydrolyzes isatin's amide bond to form a keto-acid intermediate. This intermediate then reacts with the carbonyl compound (an aldehyde or ketone) to form an imine, which subsequently cyclizes and dehydrates to produce the substituted quinoline-4-carboxylic acid. wikipedia.org The nature of the substituents on the final quinoline ring is determined by the carbonyl compound and the isatin derivative used. acs.orgnih.gov

The Doebner-von Miller reaction is a modification of the Skraup synthesis that allows for greater diversity in the substitution pattern of the resulting quinoline. wikipedia.orgnih.gov It utilizes α,β-unsaturated carbonyl compounds, which can be generated in situ, reacting with an aniline in the presence of an acid catalyst, such as hydrochloric acid or Lewis acids. iipseries.orgwikipedia.orgsynarchive.com This approach is a widely used route for synthesizing 2- and/or 4-substituted quinolines. nih.gov For example, quinaldine (B1664567) (2-methylquinoline) can be prepared from aniline and crotonaldehyde (B89634) via this reaction. wikipedia.org

| Reaction | Starting Materials | Key Reagents | Product Type |

| Skraup Synthesis | Aniline, Glycerol | H₂SO₄, Oxidizing Agent (e.g., Nitrobenzene) | Substituted Quinolines |

| Pfitzinger Condensation | Isatin, Carbonyl Compound | Base (e.g., KOH) | Quinoline-4-carboxylic Acids |

| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated Carbonyl | Acid Catalyst (e.g., HCl) | 2- and/or 4-Substituted Quinolines |

Multicomponent Reaction Approaches for Quinoline Construction

Modern synthetic chemistry increasingly favors multicomponent reactions (MCRs), which combine three or more reactants in a single, atom-economical step to build complex molecules. rsc.orgrsc.org These strategies have been successfully applied to the synthesis of diverse quinoline scaffolds. MCRs offer significant advantages in efficiency, allowing for the rapid generation of molecular diversity. rsc.orgiicbe.org Various MCRs, including the Povarov, Gewald, and Ugi reactions, have been adapted for quinoline synthesis. rsc.org For example, a one-pot method for preparing quinolines involves the reaction of acetals, aromatic amines, and alkynes catalyzed by bismuth(III) triflate under mild conditions. researchgate.net Another approach uses a copper catalyst and oxygen as an oxidant to achieve the cyclization of simple anilines and aryl ketones in DMSO, providing straightforward access to 2-aryl quinolines. rsc.org

Targeted Synthesis of Halogenated and Methylated Quinolines

The synthesis of 8-Bromo-6-fluoro-7-methylquinoline requires precise methods for introducing each substituent onto the correct position of the quinoline core. This involves regioselective C-H functionalization or the use of pre-functionalized starting materials.

Regioselective Halogenation Strategies for Bromine and Fluorine Incorporation

The introduction of halogen atoms onto the quinoline ring is a critical step. The electronic properties of the ring and existing substituents heavily influence the position of halogenation.

Fluorine Incorporation: The introduction of fluorine can profoundly alter a molecule's biological properties. georgiasouthern.edu Direct C-H fluorination of quinolines is challenging but achievable through specific methods. One reported methodology involves the regioselective electrolytic 5,8-difluorination of quinolines using HF:pyridine (B92270). georgiasouthern.edu Another approach uses a mixture of elemental fluorine and iodine, which forms an in-situ fluorinating agent capable of selectively producing 2-fluoro-derivatives of pyridine and quinoline at room temperature. rsc.org More recently, a concerted nucleophilic aromatic substitution strategy has been developed for the C4-selective fluorination of quinolines, avoiding the formation of unstable Meisenheimer intermediates. nih.gov

Bromine Incorporation: Regioselective bromination is a common strategy for functionalizing aromatic rings. Reagents like N-Bromosuccinimide (NBS) and molecular bromine (Br₂) are frequently used. researchgate.net The position of bromination is directed by the existing substituents. For instance, the bromination of 6-hydroxytetrahydroisoquinolines with molecular bromine selectively yields the 5-bromo derivative. researchgate.net In fused heterocyclic N-oxides, a mild method using tosic anhydride (B1165640) and tetra-n-butylammonium bromide allows for highly regioselective C2-bromination. nih.gov For pyrrolo[1,2-a]quinoxalines, tetrabutylammonium (B224687) tribromide (TBATB) has been used as a mild and safe reagent to achieve selective C3-bromination or C1,C3-dibromination. nih.gov The synthesis of a precursor like 8-bromo-6-fluoroquinoline (B1287374) has been documented, providing a potential starting point for further functionalization. nih.gov

Introduction of Methyl Substituents

A methyl group can be introduced either by building the quinoline core with a methyl-substituted precursor or by direct methylation of a pre-formed quinoline.

As mentioned, the Doebner-von Miller and Skraup syntheses can incorporate methyl groups from the start. brieflands.comwikipedia.org For example, the Skraup reaction of m-toluidine produces a mixture of 5-methylquinoline and 7-methylquinoline. brieflands.com Direct methylation of the quinoline ring is also possible. The N-oxides of quinolines can be methylated at the α-position to the N-oxide group using sodium methylsulfinylmethylide. researchgate.net The presence and position of a methyl group can influence the chemical properties of the quinoline derivative. researchgate.net

C-H Borylation as a Functionalization Strategy for Fluoroquinolines

Iridium-catalyzed C-H borylation has emerged as a powerful tool for the late-stage functionalization of complex molecules, including pharmaceuticals and bioactive compounds. rsc.org This reaction converts a C-H bond into a C-B bond (typically a boronic ester), which serves as a versatile handle for subsequent cross-coupling reactions to introduce a wide variety of substituents.

An efficient protocol has been developed for the iridium-catalyzed C-H borylation of 6-fluoroquinolines. acs.orgnih.gov The reaction selectively targets the C7-position, avoiding other potential sites like C3. The resulting 6-fluoro-7-(pinacolboranyl)quinoline can then undergo further transformations. For example, this boronic ester can be used in subsequent reactions to introduce other functional groups, demonstrating a viable pathway for creating polysubstituted quinolines. acs.org This strategy highlights a modern approach to building complex molecules like this compound, where a C-H bond at the 7-position of a 6-fluoroquinoline (B108479) precursor could be borylated and subsequently methylated.

The table below summarizes the results of the Ir-catalyzed C-H borylation of various substituted 6-fluoroquinolines. acs.org

| Quinoline Substrate (Substituent at C4) | Product (Borylated at C7) | Yield (%) |

| -H | 6-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | 90 |

| -Cl | 4-Chloro-6-fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | 91 |

| -OMe | 6-Fluoro-4-methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | 95 |

| -OPh | 6-Fluoro-4-phenoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | 92 |

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The synthesis of substituted quinolines is a well-established field, with reactions like the Friedländer, Skraup, and Combes syntheses being foundational. organicreactions.orgresearchgate.net The production of a highly substituted derivative such as this compound necessitates meticulous optimization of various reaction parameters to achieve desirable yields and selectivity. This is particularly crucial when dealing with halogenated quinolines, where side reactions like dehalogenation can occur under certain conditions. thieme-connect.com Microwave-enhanced methodologies have also been shown to significantly improve reaction yields and reduce reaction times for halogenated quinolines. rsc.orgnih.gov

Solvent Effects on Reaction Outcomes

The choice of solvent plays a pivotal role in the outcome of quinoline synthesis, influencing reaction rates, yields, and even the regioselectivity of the final product. For instance, in the Friedländer synthesis, which involves the condensation of a 2-aminoaryl ketone with a compound containing an α-methylene group, the solvent can affect the solubility of reactants and intermediates, as well as the catalytic activity. organicreactions.orgacs.org

Aprotic polar solvents like DMF have been found to be beneficial for the synthesis of nitrogen-containing cyclic products. mdpi.com In some cases, solvent-free conditions have been developed, offering a greener and more efficient alternative by avoiding the use of environmentally harmful organic solvents. nih.gov The use of ionic liquids as both solvent and catalyst has also been explored, demonstrating high efficiency in the Friedländer annulation for quinoline synthesis. nih.gov

Table 1: Illustrative Solvent Effects on a Friedländer-type Quinoline Synthesis

| Entry | Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| 1 | Toluene | 4 | Comparable |

| 2 | Ethanol | 4 | Comparable |

| 3 | Acetonitrile (ACN) | 3 | Comparable |

| 4 | Dimethylformamide (DMF) | 2 | High |

| 5 | Solvent-Free | 1 | Very High |

Note: This table is illustrative and based on general findings for quinoline synthesis. mdpi.comnih.govresearchgate.net "Comparable" indicates yields similar to each other but generally lower than "High" or "Very High".

Catalyst Systems and Loadings

The selection of an appropriate catalyst is critical for the efficient synthesis of quinolines. Both acid and base catalysts are commonly employed in classical methods like the Friedländer synthesis. organicreactions.org Modern approaches have expanded the catalytic repertoire to include transition metal complexes, nanocatalysts, and solid-supported catalysts, which can offer improved yields, selectivity, and recyclability. mdpi.com

For instance, gold-catalyzed methodologies have shown great promise in the synthesis of quinolines through various annulation reactions. nih.gov Nanocatalysts, such as nano CoFe₂O₄, have been demonstrated to be effective, with catalyst loading being a key parameter to optimize for maximum yield. researchgate.net Studies have shown that a low concentration of the catalyst may not be sufficient for high yields, while an excessive amount does not significantly improve the outcome and can increase costs. researchgate.net Therefore, determining the optimal catalyst loading is a crucial step in developing an efficient synthetic protocol. nih.gov

Table 2: Illustrative Effect of Catalyst Loading on Quinoline Synthesis Yield

| Entry | Catalyst Loading (mg) | Yield (%) |

|---|---|---|

| 1 | 100 | Low |

| 2 | 300 | Moderate |

| 3 | 500 | 92 |

| 4 | 600 | 92 |

| 5 | 700 | 91 |

Note: This table is based on findings for the synthesis of 4H-pyrano[3,2-h] quinoline derivatives using a nano CoFe₂O₄ catalyst and serves as an illustrative example of the importance of optimizing catalyst loading. researchgate.net

Temperature and Reaction Time Parameters

Temperature and reaction time are interconnected parameters that significantly impact the synthesis of quinolines. Higher temperatures can accelerate reaction rates but may also lead to the formation of undesired byproducts or decomposition of reactants and products, particularly in the case of sensitive halogenated compounds. thieme-connect.com Conversely, lower temperatures may require longer reaction times to achieve complete conversion.

In the context of the Friedländer synthesis, microwave irradiation has been effectively used to reduce reaction times from hours to minutes while improving yields. nih.gov For example, a microwave-enhanced Friedländer synthesis of 8-hydroxyquinolines showed greatly improved yields compared to conventional oil bath heating. rsc.org The optimization of these parameters is often achieved through systematic studies where the reaction is monitored over time at various temperatures.

Table 3: Illustrative Optimization of Temperature and Time in a Microwave-Assisted Friedländer Synthesis

| Entry | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|

| 1 | 140 | 10 | Good |

| 2 | 160 | 5 | Excellent |

| 3 | 160 | 10 | Excellent |

| 4 | 180 | 5 | Slightly Lower |

Note: This table is illustrative, based on general findings for microwave-assisted Friedländer synthesis of quinolines. researchgate.net

Purification Techniques in the Synthesis of this compound and its Precursors

The final stage in obtaining pure this compound involves the purification of the crude product to remove unreacted starting materials, catalysts, and any byproducts formed during the reaction. Common purification techniques for quinoline derivatives include column chromatography, recrystallization, and distillation.

Column chromatography is a widely used method for the purification of quinoline derivatives, often employing silica (B1680970) gel as the stationary phase and a mixture of organic solvents as the mobile phase. acs.orgorgsyn.org The choice of eluent system is critical for achieving good separation. For instance, mixtures of hexane (B92381) and ethyl acetate (B1210297) are commonly used. acs.org High-performance liquid chromatography (HPLC) can also be employed for both analytical and preparative-scale purification, offering high resolution and sensitivity. researchgate.net

Recrystallization is another effective method for purifying solid quinoline derivatives. This technique relies on the differential solubility of the compound and impurities in a particular solvent or solvent mixture at different temperatures. For precursors or the final product that are solids, this can be a highly effective and scalable purification method. nih.gov In some cases, a combination of these techniques may be necessary to achieve the desired level of purity.

Reactivity and Transformational Studies of 8 Bromo 6 Fluoro 7 Methylquinoline

Halogen-Directed Reactivity in the Quinoline (B57606) Nucleus

The reactivity of the 8-Bromo-6-fluoro-7-methylquinoline molecule is fundamentally governed by the electronic and steric effects of its substituents on the quinoline core. The quinoline ring system itself is electron-deficient, particularly at the 2- and 4-positions, due to the electron-withdrawing nature of the heterocyclic nitrogen atom. The substituents—bromo, fluoro, and methyl—further modulate this reactivity.

Fluorine (C-6): Fluorine is the most electronegative element and exerts a strong electron-withdrawing inductive effect (-I). This effect reduces the electron density of the benzene (B151609) ring portion of the quinoline, making it more susceptible to nucleophilic attack. wikipedia.orglibretexts.org

Bromine (C-8): Bromine is also electronegative and exerts a -I effect, though weaker than fluorine's. It also possesses a weak, deactivating mesomeric effect (+M) due to its lone pairs. biosynce.com Its position at C-8 makes it a prime site for metal-halogen exchange and cross-coupling reactions. chemimpex.com

Methyl (C-7): The methyl group is electron-donating through a positive inductive effect (+I) and hyperconjugation. This effect slightly counteracts the electron-withdrawing nature of the adjacent halogens, increasing electron density locally.

Collectively, the strong inductive effects of the fluorine and bromine atoms render the carbocyclic ring of the quinoline nucleus significantly electron-poor. This electronic landscape dictates the molecule's propensity to engage in specific reaction pathways, particularly nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The presence of these substituents creates a complex interplay of electronic influences that can be strategically exploited for targeted chemical transformations. biosynce.comnih.govacs.org

Nucleophilic Substitution Reactions

Nucleophilic substitution on the this compound ring can occur at either of the halogenated carbon centers. The preferred site of attack and the operative mechanism are dictated by the nature of the halogen and the reaction conditions.

Reactivity at the Bromine Center

The carbon-bromine bond at the C-8 position is a potential site for nucleophilic substitution. However, direct displacement of bromide on an aromatic ring via an SN2-type mechanism is not feasible due to steric hindrance. wikipedia.org Reactions at this center typically proceed through other pathways, such as metal-halogen exchange to form an organolithium or Grignard reagent, which can then react with various electrophiles. chemicalforums.com In the context of nucleophilic substitution, the C-Br bond is generally less reactive than the C-F bond in addition-elimination mechanisms (SNAr) but is significantly more reactive in metal-catalyzed processes. The C-Br bond is weaker and more polarizable than the C-F bond, making it the preferred site for oxidative addition in cross-coupling reactions. msu.educhemguideforcie.co.uk

Reactivity at the Fluorine Center, including SNAr Mechanisms

The carbon-fluorine bond at the C-6 position is highly activated towards nucleophilic aromatic substitution (SNAr). This reaction proceeds via a two-step addition-elimination mechanism. byjus.compressbooks.pub The rate of this reaction is enhanced by the presence of electron-withdrawing groups that can stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com In this compound, the inherent electron-deficient nature of the quinoline ring system activates the C-6 position for nucleophilic attack.

The mechanism involves the attack of a nucleophile on the carbon bearing the fluorine atom, leading to the formation of a resonance-stabilized carbanionic intermediate. libretexts.orgpressbooks.pub The negative charge in this intermediate is delocalized across the aromatic system and is stabilized by the quinoline nitrogen. In the second, typically faster step, the fluoride ion is eliminated, restoring the aromaticity of the ring.

A key feature of the SNAr mechanism is the leaving group aptitude, which follows the order F > Cl ≈ Br > I. wikipedia.orgmasterorganicchemistry.com This is contrary to SN1 and SN2 reactions and is because the rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and thus more susceptible to nucleophilic attack. quora.comwikipedia.org This makes the C-6 fluorine the most likely site for nucleophilic substitution in this compound under SNAr conditions. For instance, similar 6-fluoroquinolone compounds readily undergo substitution of the fluorine atom by various nucleophiles like hydroxides and amines. acs.org

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For this compound, the C-8 bromine atom is the primary reactive site for these transformations due to the relative bond strengths (C-Br is weaker than C-F) and the mechanism of oxidative addition to palladium(0) catalysts. msu.eduresearchgate.net

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. libretexts.orgyoutube.commdpi.com The C-8 bromine of this compound is an ideal handle for this reaction. The general catalytic cycle involves three main steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

This reaction would allow for the introduction of a wide variety of aryl, heteroaryl, or vinyl substituents at the C-8 position. Studies on analogous bromoquinoline systems have demonstrated the efficacy of this transformation. nih.govresearchgate.netscispace.com

| Aryl Halide Analogue | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Product | Yield |

|---|---|---|---|---|---|---|

| 3-Bromoquinoline | 3,5-Dimethylisoxazole-4-boronic acid pinacol ester | Palladacycle Precatalyst | DBU | THF/Water | 3-(3,5-Dimethylisoxazol-4-yl)quinoline | High |

| 4-Chloro-8-tosyloxyquinoline | Arylboronic acids | Pd(PPh3)4 | K2CO3 | Toluene/EtOH | 4-Aryl-8-tosyloxyquinoline | High |

| 8-Bromoadenine derivatives | Arylboronic acids | Pd(PPh3)4 | K2CO3 | Toluene or DME/Water | 8-Aryl-adenine derivatives | Good |

Heck Coupling

The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.orgmdpi.com Similar to the Suzuki coupling, the reaction typically occurs at the more reactive C-Br bond. The process involves the oxidative addition of the aryl bromide to palladium(0), followed by migratory insertion of the alkene, and subsequent β-hydride elimination to release the product. libretexts.org

This transformation would enable the synthesis of 8-alkenyl-6-fluoro-7-methylquinolines from this compound and a suitable alkene partner. The reaction is known for its high stereoselectivity, typically affording the trans isomer. organic-chemistry.org The versatility of the Heck reaction has been widely demonstrated for various aryl halides, including those on heterocyclic systems. mdpi.comnih.gov

| Aryl Halide Analogue | Alkene | Catalyst | Base | Solvent | Product Type |

|---|---|---|---|---|---|

| Iodobenzene | Styrene | PdCl2 | Potassium acetate (B1210297) | Methanol | Stilbene |

| Aryl Bromide | Styrene | Pd(OAc)2 / Carbene Ligand | K2CO3 | Water/DMF | Substituted Stilbene |

| Aryl Bromides/Chlorides | Olefins | Palladacycle phosphine mono-ylide complex | Not specified | Not specified | Aryl/Aliphatic Olefins |

Other Palladium-Catalyzed Cross-Coupling Methods

The bromine atom at the 8-position of this compound is a prime site for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Beyond the more common Suzuki, Heck, and Sonogashira reactions, this substrate would likely be amenable to other important palladium-catalyzed transformations.

Stille Coupling: This reaction involves the coupling of an organostannane with an organic halide. This compound could react with various organotin reagents (e.g., arylstannanes, vinylstannanes) to introduce a wide range of substituents at the 8-position. The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a suitable solvent like toluene or DMF.

Buchwald-Hartwig Amination: This is a crucial method for the formation of carbon-nitrogen bonds. The reaction of this compound with primary or secondary amines, in the presence of a palladium catalyst and a strong base (e.g., sodium tert-butoxide), would be expected to yield 8-aminoquinoline derivatives. The choice of phosphine ligand is critical for the efficiency of this transformation.

Hiyama Coupling: This coupling reaction utilizes organosilanes in the presence of a fluoride source (like TBAF) to activate the silicon reagent. This compound could be coupled with aryl-, alkenyl-, or alkylsilanes to form new C-C bonds. This method is often considered a more environmentally friendly alternative to Stille coupling.

Table 1: Predicted Palladium-Catalyzed Cross-Coupling Reactions of this compound

| Coupling Partner | Reaction Name | Catalyst/Ligand | Base/Additive | Expected Product |

| (4-Methoxyphenyl)tributylstannane | Stille Coupling | Pd(PPh₃)₄ | - | 6-Fluoro-8-(4-methoxyphenyl)-7-methylquinoline |

| Morpholine | Buchwald-Hartwig | Pd₂(dba)₃ / XPhos | NaOtBu | 4-(6-Fluoro-7-methylquinolin-8-yl)morpholine |

| Trimethyl(phenyl)silane | Hiyama Coupling | Pd(OAc)₂ / SPhos | TBAF | 6-Fluoro-7-methyl-8-phenylquinoline |

Oxidation and Reduction Chemistry

The substituents on the quinoline ring influence its susceptibility to oxidation and reduction.

Oxidation: The methyl group at the 7-position is the most likely site for oxidation. Using strong oxidizing agents like potassium permanganate (KMnO₄) or selenium dioxide (SeO₂), the methyl group could be oxidized to a formyl group (aldehyde) or a carboxylic acid. The reaction conditions would need to be carefully controlled to avoid degradation of the quinoline ring. The electron-withdrawing nature of the fluorine and bromine atoms may render the ring more resistant to oxidative cleavage.

Reduction: The quinoline ring itself can be reduced under various conditions. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) would likely reduce the pyridine (B92270) ring selectively to afford a 1,2,3,4-tetrahydroquinoline derivative. This reaction typically proceeds under hydrogen pressure. It is also possible that under harsh hydrogenation conditions, hydrodebromination (replacement of the bromine atom with hydrogen) could occur.

Table 2: Plausible Oxidation and Reduction Reactions

| Reaction Type | Reagent(s) | Potential Product(s) | Conditions |

| Oxidation | SeO₂ | 8-Bromo-6-fluoroquinoline-7-carbaldehyde | Heating in dioxane |

| Oxidation | KMnO₄ | 8-Bromo-6-fluoroquinoline-7-carboxylic acid | Basic, aqueous |

| Reduction | H₂, Pd/C | 8-Bromo-6-fluoro-7-methyl-1,2,3,4-tetrahydroquinoline | RT, H₂ pressure |

| Reduction | H₂, Raney Ni | 6-Fluoro-7-methyl-1,2,3,4-tetrahydroquinoline | High temp/pressure |

Radical Reactions

The chemistry of radical reactions involving quinolines is well-established, often proceeding via Minisci-type reactions, where a radical species attacks the protonated quinoline ring.

Minisci Reaction: In a typical Minisci reaction, the quinoline nitrogen is first protonated with a strong acid. The electron-deficient quinolinium salt is then susceptible to nucleophilic attack by a carbon-centered radical. These radicals can be generated from various precursors (e.g., from carboxylic acids via oxidative decarboxylation with silver nitrate and ammonium persulfate). For this compound, radical addition would be expected to occur at the C2 and C4 positions, which are electronically activated. The presence of the fluorine at C6 and the bromine at C8 would further influence the regioselectivity of the attack.

Photochemical Radical Reactions: Visible-light photoredox catalysis has emerged as a powerful tool for generating radicals under mild conditions. It is conceivable that this compound could participate in such reactions, for instance, by coupling with radicals generated from alkyl halides or other precursors.

Table 3: Hypothetical Radical Reactions

| Reaction Type | Radical Source | Catalyst/Initiator | Expected Product(s) (Major Isomers) |

| Minisci (Alkylation) | tert-Butyl hydroperoxide / FeSO₄ | H₂SO₄ | 2-tert-Butyl-8-bromo-6-fluoro-7-methylquinoline |

| Minisci (Acylation) | Pivalic acid | AgNO₃ / (NH₄)₂S₂O₈ | 8-Bromo-6-fluoro-7-methyl-2-pivaloylquinoline |

| Photoredox | Ethyl bromodifluoroacetate | Ru(bpy)₃Cl₂ / Visible Light | Ethyl 2-(8-bromo-6-fluoro-7-methylquinolin-2-yl)-2,2-difluoroacetate |

Derivatization Strategies Utilizing 8 Bromo 6 Fluoro 7 Methylquinoline As a Precursor

Functionalization of the Halogen Centers for Diverse Substituents

The C-Br and C-F bonds at the 8- and 6-positions of the quinoline (B57606) ring, respectively, serve as key handles for introducing a variety of substituents through well-established cross-coupling methodologies. The differential reactivity of the aryl-bromide and aryl-fluoride bonds allows for selective and sequential functionalization, enabling the synthesis of complex, poly-substituted quinoline derivatives.

Palladium-catalyzed cross-coupling reactions are particularly powerful tools for the derivatization of halogenated quinolines. These reactions, which have revolutionized the synthesis of complex organic molecules, offer mild reaction conditions, high functional group tolerance, and broad substrate scope.

Suzuki-Miyaura Coupling: This reaction is widely employed for the formation of carbon-carbon bonds by coupling an organoboron reagent with an organic halide. In the context of 8-bromo-6-fluoro-7-methylquinoline, the C8-Br bond is significantly more reactive towards palladium-catalyzed coupling than the C6-F bond. This chemoselectivity allows for the selective introduction of aryl, heteroaryl, or vinyl groups at the 8-position. A variety of boronic acids or their esters can be utilized, providing access to a diverse library of 8-substituted-6-fluoro-7-methylquinolines. Subsequent, more forcing conditions can potentially be employed to functionalize the less reactive C-F bond, although this is often more challenging.

| Reactant 1 | Reactant 2 | Catalyst | Product | Ref. |

| 8-Bromoquinoline | Arylboronic acid | Pd(PPh₃)₄ | 8-Arylquinoline | researchgate.net |

| 4-Haloquinoline | Boronic acid | Palladium acetate (B1210297) | Arylated quinoline | researchgate.net |

| 8-Bromotetrahydroisoquinolin-4-one | Arylboronic acid | Pd(dppf)Cl₂ | 8-Aryltetrahydroisoquinolin-4-one | researchgate.net |

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone for the formation of carbon-nitrogen bonds. It enables the coupling of the this compound with a wide range of primary and secondary amines, including anilines, alkylamines, and various heterocyclic amines. Similar to the Suzuki-Miyaura coupling, the C8-Br bond is the primary site of reaction under standard conditions. This methodology is invaluable for the synthesis of compounds with potential biological activity, as the introduction of amino functionalities can significantly impact a molecule's pharmacological profile.

| Aryl Halide | Amine | Catalyst/Ligand | Product | Ref. |

| Aryl Halide | Primary/Secondary Amine | Pd₂(dba)₃ / BINAP | Aryl Amine | acs.org |

| Bromo-naphthalene | Various Amines | Pd catalyst | N-arylated naphthalene | nih.gov |

| Aryl Chloride | Secondary Alkyl Boronic Acid | MeNAP catalyst | Arylated Amine | researchgate.net |

Sonogashira Coupling: The Sonogashira coupling facilitates the formation of carbon-carbon bonds between terminal alkynes and aryl halides. This reaction provides a direct route to 8-alkynyl-6-fluoro-7-methylquinolines. The resulting alkynyl-substituted quinolines are versatile intermediates that can undergo further transformations, such as cyclization reactions to form fused heterocyclic systems or reduction to the corresponding alkyl or alkenyl derivatives.

Heck Coupling: This reaction involves the coupling of an unsaturated compound (an alkene) with an aryl halide. While less commonly reported for 8-bromoquinolines compared to other cross-coupling reactions, the Heck reaction can be employed to introduce alkenyl substituents at the 8-position.

Transformations Involving the Methyl Group

The 7-methyl group on the quinoline ring provides another avenue for derivatization, allowing for the introduction of various functional groups through oxidation, halogenation, or condensation reactions.

Oxidation: The methyl group can be oxidized to afford the corresponding aldehyde (quinoline-7-carbaldehyde) or carboxylic acid (quinoline-7-carboxylic acid). These transformations are typically achieved using oxidizing agents such as selenium dioxide (SeO₂), potassium permanganate (KMnO₄), or through more modern, metal-free oxidation protocols. The resulting carbonyl compounds are valuable synthetic intermediates that can participate in a wide range of subsequent reactions, including reductive amination, Wittig reactions, and esterification.

Halogenation: The methyl group can be halogenated, typically at the benzylic position, using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under radical initiation conditions (e.g., UV light or a radical initiator like AIBN). This yields 7-(halomethyl)quinolines, which are reactive electrophiles suitable for nucleophilic substitution reactions. This allows for the introduction of a variety of functional groups, including amines, alcohols, and thiols, at the 7-position.

Condensation Reactions: The methyl group can be deprotonated with a strong base to generate a carbanion, which can then participate in condensation reactions with various electrophiles. For example, condensation with aldehydes or ketones can lead to the formation of styryl-type derivatives, extending the conjugation of the quinoline system.

Synthesis of Polyfunctionalized Quinolines

The presence of multiple reactive sites on the this compound scaffold allows for the synthesis of polyfunctionalized derivatives through sequential and orthogonal chemical transformations. By carefully selecting reaction conditions and protecting groups, it is possible to selectively modify one position while leaving the others intact.

For instance, a synthetic strategy could involve an initial Suzuki-Miyaura coupling at the C8-bromo position, followed by oxidation of the 7-methyl group to an aldehyde. The resulting aldehyde could then be used in a reductive amination reaction to introduce a new amino substituent. This stepwise approach enables the systematic variation of substituents at different positions of the quinoline core, which is crucial for detailed structure-activity relationship studies. The synthesis of such polyfunctionalized quinolines is a key strategy in the development of new therapeutic agents and functional materials.

Development of Novel Heterocyclic Systems Incorporating the this compound Moiety

The this compound core can serve as a building block for the construction of more complex, fused heterocyclic systems. These novel ring systems can exhibit unique biological activities and photophysical properties.

Intramolecular Cyclization: By introducing appropriate functional groups at the 8-position (via cross-coupling) and the 7-position (via methyl group transformation), intramolecular cyclization reactions can be employed to construct new rings fused to the quinoline core. For example, if an ortho-aminoaryl group is introduced at the 8-position, a subsequent intramolecular amidation with a carboxylic acid at the 7-position could lead to the formation of a fused lactam.

Synthesis of Thieno[3,2-c]quinolines and Furo[3,2-c]quinolines: The bromo group at the 8-position can be utilized in transition-metal-catalyzed reactions to construct fused thiophene or furan rings. For example, coupling with a terminal alkyne containing a hydroxyl or thiol group, followed by an intramolecular cyclization, can lead to the formation of furo[3,2-h]quinoline or thieno[3,2-h]quinoline derivatives, respectively. These fused systems are of interest due to their presence in various biologically active natural products and synthetic compounds.

The development of these novel heterocyclic systems expands the chemical space accessible from the this compound precursor and offers opportunities for the discovery of new molecular entities with unique properties.

Mechanistic Investigations of Reactions Involving 8 Bromo 6 Fluoro 7 Methylquinoline

Elucidation of Reaction Pathways and Proposed Mechanisms

The formation of the 8-bromo-6-fluoro-7-methylquinoline scaffold can be envisioned through classical quinoline (B57606) syntheses such as the Skraup, Friedländer, or Combes reactions, each involving a distinct reaction pathway.

Skraup Synthesis: A plausible pathway to this compound via the Skraup synthesis would involve the reaction of 3-bromo-5-fluoro-4-methylaniline with glycerol (B35011), sulfuric acid, and an oxidizing agent. The proposed mechanism commences with the dehydration of glycerol by sulfuric acid to form acrolein. This is followed by a Michael-type addition of the aniline (B41778) derivative to acrolein. The subsequent cyclization is an electrophilic aromatic substitution, which is then followed by dehydration and oxidation to yield the final quinoline product.

Friedländer Synthesis: The Friedländer synthesis offers an alternative route, typically involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. For this compound, this would likely involve a reaction between a suitably substituted 2-aminobenzaldehyde or 2-aminobenzophenone and a carbonyl compound. The mechanism is generally understood to proceed via an initial aldol-type condensation, followed by cyclization and dehydration. The reaction can be catalyzed by either acids or bases.

Combes Synthesis: The Combes synthesis utilizes the reaction of an aniline with a β-diketone in the presence of an acid catalyst. To form this compound, 3-bromo-5-fluoro-4-methylaniline would be reacted with a suitable β-diketone. The mechanism involves the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed ring closure in the rate-determining step.

A generalized proposed mechanism for the acid-catalyzed cyclization step, a key feature in many quinoline syntheses, is depicted below:

Table 1: Key Steps in a Proposed Acid-Catalyzed Cyclization for Quinoline Formation| Step | Description | Key Intermediate/Transition State |

|---|---|---|

| 1 | Protonation of the carbonyl group of the side chain attached to the aniline nitrogen. | Oxonium ion |

| 2 | Intramolecular electrophilic attack on the activated benzene (B151609) ring. | Arenium ion intermediate (Sigma complex) |

| 3 | Deprotonation to restore aromaticity. | Cyclized dihydroquinoline derivative |

| 4 | Dehydration to form the quinoline ring. | Quinolinium ion |

| 5 | Final deprotonation to yield the quinoline product. | Substituted quinoline |

Role of Intermediates in Quinoline Formation and Transformation

The intermediates in quinoline synthesis are crucial in determining the final product. In the Skraup synthesis, the initial adduct of the aniline and acrolein, a β-aminopropionaldehyde derivative, is a key intermediate that undergoes cyclization. Similarly, the Schiff base and the subsequent enamine tautomer are pivotal intermediates in the Combes synthesis wikipedia.org. The stability of these intermediates is significantly influenced by the substituents on the aniline ring.

For this compound, the electron-withdrawing nature of the fluorine at the 6-position and the bromine at the 8-position would destabilize any developing positive charge on the benzene ring during electrophilic cyclization. Conversely, the electron-donating methyl group at the 7-position would help to stabilize the arenium ion intermediate formed during this step. The balance of these electronic effects will influence the energy barrier for the cyclization step.

In transformations of the quinoline ring itself, such as nucleophilic aromatic substitution (SNAr), the formation of a Meisenheimer complex is a key intermediate. The electron-withdrawing fluoro and bromo substituents would stabilize this negatively charged intermediate, making the ring more susceptible to nucleophilic attack.

Influence of Substituents on Reaction Mechanisms and Regioselectivity

The substituents on the quinoline precursor heavily influence both the reaction mechanism and the regioselectivity of the cyclization.

8-Bromo Group: The bulky bromine atom at the 8-position can exert a significant steric effect, potentially hindering the approach of reactants during both the formation and subsequent reactions of the quinoline ring. Electronically, bromine is an ortho-, para-directing deactivator in electrophilic aromatic substitution due to the competing effects of its electron-withdrawing inductive effect and electron-donating resonance effect. In the context of quinoline synthesis, its deactivating nature would slow down the electrophilic cyclization step.

6-Fluoro Group: Fluorine is also an ortho-, para-directing deactivator. Its strong electron-withdrawing inductive effect will decrease the nucleophilicity of the aniline precursor and deactivate the ring towards electrophilic attack. This deactivation can make the cyclization step more challenging, potentially requiring harsher reaction conditions.

7-Methyl Group: The methyl group is an electron-donating group through hyperconjugation and a weak inductive effect. It is an activating group and directs ortho- and para- to itself. In the context of the aniline precursor (3-bromo-5-fluoro-4-methylaniline), the methyl group activates the ring, counteracting the deactivating effects of the halogens. Its position is crucial for directing the regioselectivity of the cyclization.

The combined electronic effects of these substituents on the aniline precursor are summarized in the table below.

Table 2: Electronic Effects of Substituents on the Anilino Precursor

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Electrophilic Cyclization |

|---|---|---|---|---|

| Bromo | 8 (meta to cyclization) | -I (Electron-withdrawing) | +R (Electron-donating) | Deactivating |

| Fluoro | 6 (para to cyclization) | -I (Strongly electron-withdrawing) | +R (Weakly electron-donating) | Strongly deactivating |

| Methyl | 7 (meta to cyclization) | +I (Electron-donating) | Hyperconjugation (Electron-donating) | Activating |

In electrophilic substitution reactions on the pre-formed this compound ring, the pyridine (B92270) ring is generally deactivating. Therefore, substitution is expected to occur on the benzene ring. The directing effects of the existing substituents will determine the position of the incoming electrophile.

Kinetics of Key Reactions and Determination of Rate-Determining Steps

For the formation of this compound, the kinetics of the cyclization step would be significantly influenced by the electronic properties of the substituents. The strong deactivating effect of the 6-fluoro group would likely increase the activation energy for this step, making it slower than the cyclization of an unsubstituted aniline. The activating 7-methyl group would partially mitigate this effect. A Hammett analysis of a series of similarly substituted anilines in a Combes-type reaction would be expected to yield a negative rho (ρ) value, consistent with an electrophilic aromatic substitution mechanism where electron-donating groups accelerate the reaction.

An extensive search for scientific literature and spectroscopic data on the chemical compound This compound was conducted to provide a detailed analysis of its molecular characterization. However, specific experimental data corresponding to the advanced spectroscopic and crystallographic techniques outlined in the request could not be located in publicly accessible scientific databases and publications.

The required detailed research findings for ¹H NMR, ¹³C NMR, ¹⁹F NMR, advanced 2D NMR techniques (COSY, HSQC, HMBC), and High-Resolution Mass Spectrometry (HRMS) for the precise molecule this compound are not available at this time. While data exists for structurally similar compounds and derivatives, such as other substituted fluoroquinolines or bromoquinolines, this information does not accurately represent the unique spectral signature of the target compound and has therefore been excluded to maintain scientific accuracy.

Consequently, the generation of an article with the specified detailed data tables and in-depth analysis for each subsection is not possible without the foundational experimental data.

Advanced Spectroscopic and Crystallographic Characterization of 8 Bromo 6 Fluoro 7 Methylquinoline

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify individual chemical compounds within a sample. In a hypothetical GC-MS analysis of 8-Bromo-6-fluoro-7-methylquinoline, the gas chromatograph would first vaporize the compound and separate it from any impurities based on its volatility and interaction with the stationary phase of the GC column. The retention time, the time it takes for the compound to travel through the column, would be a characteristic identifier.

Following separation, the mass spectrometer would bombard the eluted this compound molecules with electrons, causing them to ionize and fragment. The resulting mass spectrum would display the molecular ion peak, corresponding to the intact molecule's mass-to-charge ratio (m/z), and a series of fragment ion peaks. The fragmentation pattern is a unique fingerprint of the molecule, and its interpretation would allow for the confirmation of the compound's structure. For this compound, key fragments would likely arise from the loss of the bromine atom, the methyl group, or other characteristic cleavages of the quinoline (B57606) ring system.

Table 1: Hypothetical GC-MS Data for this compound

| Parameter | Expected Observation |

|---|---|

| Retention Time (t_R) | A specific time dependent on the GC column and conditions. |

| Molecular Ion (M+) | A peak corresponding to the molecular weight of the compound. |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is an alternative and complementary technique to GC-MS, particularly suitable for less volatile or thermally fragile compounds. For this compound, LC-MS analysis would involve dissolving the compound in a suitable solvent and passing it through a high-performance liquid chromatography (HPLC) column. The separation would be based on the compound's affinity for the stationary and mobile phases.

After elution from the LC column, the compound would be introduced into the mass spectrometer. Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be used to ionize the molecule, typically by protonation to form [M+H]⁺. The mass spectrometer would then analyze the mass-to-charge ratio of the parent ion and any fragments, confirming the molecular weight and providing structural information.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique that probes the vibrational modes of a molecule. When subjected to infrared radiation, the bonds within this compound would absorb energy at specific frequencies, corresponding to their characteristic stretching and bending vibrations.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100-3000 |

| Methyl C-H Stretch | 2975-2860 |

| C=C and C=N Stretch | 1650-1450 |

| C-F Stretch | 1250-1000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The quinoline ring system of this compound contains a conjugated π-electron system, which would give rise to characteristic absorption bands in the UV-Vis region.

The UV-Vis spectrum would likely exhibit multiple absorption maxima (λ_max), corresponding to π → π* and n → π* electronic transitions. The positions and intensities of these bands are sensitive to the substitution pattern on the quinoline ring. The presence of the bromine, fluorine, and methyl groups would influence the energy levels of the molecular orbitals and thus shift the absorption maxima compared to unsubstituted quinoline.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. To perform this analysis, a suitable single crystal of this compound would be required.

Determination of Molecular Conformation and Geometry

By analyzing the diffraction pattern of X-rays passing through the crystal, the precise coordinates of each atom in the molecule can be determined. This allows for the accurate measurement of bond lengths, bond angles, and torsion angles. The analysis would definitively confirm the planar nature of the quinoline ring system and provide the exact spatial orientation of the bromo, fluoro, and methyl substituents.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Information to be Determined |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | The symmetry of the crystal lattice. |

| Unit Cell Dimensions | a, b, c, α, β, γ |

| Bond Lengths | Precise distances between bonded atoms (e.g., C-C, C-N, C-Br, C-F). |

Analysis of Intermolecular Interactions and Crystal Packing

Beyond the individual molecular structure, single-crystal X-ray diffraction reveals how molecules are arranged in the crystal lattice. This analysis would identify any significant intermolecular interactions, such as π-π stacking between the aromatic quinoline rings of adjacent molecules. The presence of the halogen atoms could also lead to halogen bonding or other non-covalent interactions that influence the crystal packing. Understanding these interactions is crucial for predicting the material's physical properties.

Challenges, Future Directions, and Research Gaps

Overcoming Synthetic Difficulties and Regioselectivity Challenges in Quinoline (B57606) Synthesis

The synthesis of polysubstituted quinolines like 8-bromo-6-fluoro-7-methylquinoline is often hampered by challenges related to regioselectivity—the ability to control the precise position of functional groups on the quinoline core. Traditional quinoline syntheses can suffer from drawbacks such as harsh reaction conditions, limited tolerance for various functional groups, and low yields mdpi.com.

A primary challenge lies in controlling the orientation of substituents during the cyclization process, especially when using unsymmetrical reactants. nih.gov For instance, in well-established methods like the Friedländer synthesis, the use of unsymmetrical ketones can lead to the formation of multiple isomers, complicating purification and reducing the yield of the desired product. nih.gov The presence of multiple, electronically distinct substituents on the aniline (B41778) precursor, as would be required for this compound, further complicates regiochemical outcomes. The divergent electronic effects of substituents on the aromatic ring can create a dilemma in controlling regioselectivity during synthesis. acs.orgacs.org

Furthermore, the functionalization of the quinoline ring at specific positions post-synthesis presents its own set of difficulties. The C-8 position, in particular, poses unique challenges due to its inherent steric hindrance and electronic properties, making selective and efficient functionalization at this site a significant goal. rsc.org Overcoming these issues requires the development of novel catalytic systems and synthetic strategies that can offer high regioselectivity and accommodate a wide range of functional groups under mild conditions.

Developing Sustainable and Green Synthetic Routes for this compound

In line with the principles of green chemistry, a major future direction is the development of environmentally benign methods for synthesizing quinoline derivatives. chemistryjournals.net Traditional methods often rely on hazardous reagents, toxic solvents, and energy-intensive processes, leading to significant waste generation. rsc.orgnih.gov Modern research focuses on creating sustainable alternatives that are both efficient and eco-friendly.

Several green approaches are being explored for quinoline synthesis:

Microwave and Ultrasound-Assisted Synthesis: These techniques can dramatically reduce reaction times, improve yields, and often allow for the use of greener solvents, including water. nih.govresearchgate.net

Electrochemical Synthesis: Electrochemically assisted reactions, such as a green variant of the Friedländer reaction, offer a reagent-free method that operates under mild conditions with high atom economy, using electric current to drive the transformation. rsc.org

Nanocatalysis: The use of nanocatalysts provides an effective alternative for quinoline synthesis, often enabling reactions under milder conditions with high efficiency and the potential for catalyst recovery and reuse. nih.gov

Applying these green methodologies to the synthesis of this compound could significantly reduce its environmental impact, lower costs, and make its production more scalable and sustainable.

Unexplored Reactivity Patterns and Derivatization Opportunities of this compound

The specific arrangement of bromo, fluoro, and methyl groups on the quinoline scaffold of this compound provides a rich platform for further chemical modification and derivatization. The quinoline nucleus is known to be a versatile scaffold that can be functionalized at numerous positions through various reactions. nih.gov

Key opportunities for derivatization include:

Cross-Coupling Reactions: The bromine atom at the C-8 position is an ideal handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This would allow for the introduction of a wide array of carbon-based or heteroatom-based substituents, creating a library of novel compounds.

C-H Functionalization: Recent advances in C-H activation and functionalization offer a powerful tool for directly modifying the quinoline core or the methyl group. rsc.org Metal-free strategies have been developed for the functionalization of C(sp³)–H bonds in methylquinolines, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. acs.org This could be used to extend the structure from the 7-methyl position.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the quinoline ring, enhanced by the fluorine atom, may activate certain positions for nucleophilic attack, allowing for the displacement of the fluorine or other groups under specific conditions.

Exploring these reactions will unlock access to new derivatives with potentially enhanced biological activities or novel material properties that are currently inaccessible.

Advanced Computational Modeling for Complex Systems and Interactions

Computational chemistry provides powerful tools for predicting the properties of molecules like this compound and guiding experimental research. These in-silico methods can accelerate the discovery process by identifying promising derivatives and elucidating their mechanisms of action before they are synthesized in the lab. researchgate.net

Key computational approaches applicable to this compound include:

Molecular Docking: This technique can predict how this compound and its virtual derivatives bind to specific biological targets, such as proteins or enzymes. Docking studies provide insights into binding energies and key interactions, helping to prioritize compounds for synthesis. frontiersin.orgnih.gov

Molecular Dynamics (MD) Simulations: MD simulations model the movement of a molecule and its target over time, providing a dynamic picture of their interaction and assessing the stability of the complex. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models correlate the three-dimensional structure of a series of compounds with their biological activity. nih.gov By building a QSAR model, researchers can predict the activity of new, unsynthesized derivatives of this compound.

Density Functional Theory (DFT): DFT and other quantum mechanics calculations can be used to understand the electronic structure, reactivity, and spectroscopic properties of the molecule, helping to explain its chemical behavior and potential for use in materials science. frontiersin.org

These computational studies are invaluable for designing new molecules with tailored properties and for understanding the complex interactions that govern their function.

Potential for Material Science and Advanced Chemical Applications stemming from the compound's structure and reactivity

Beyond its potential in medicinal chemistry, the unique electronic and structural features of this compound suggest its utility in materials science and other advanced chemical applications. rsc.orgrsc.org The quinoline scaffold is a component of various functional materials, and its properties can be finely tuned through substitution.

Potential applications in this domain include:

Organic Electronics: Heterocyclic compounds like quinolines are often investigated for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). The fluorescence properties of halogenated quinoline derivatives can be harnessed to develop advanced emitters for optoelectronics and sensing. bohrium.com The specific substitution pattern of this compound will influence its photophysical properties, such as absorption and emission wavelengths.

Chemical Sensors: The quinoline nitrogen can coordinate with metal ions, and its fluorescence can be sensitive to the local environment. This allows for the design of chemosensors where, for example, binding to a specific metal ion or anion quenches or enhances fluorescence, enabling detection.

Corrosion Inhibitors: Quinoline derivatives have been shown to be effective corrosion inhibitors for metals, adsorbing onto the metal surface and forming a protective layer. mdpi.com

High-Performance Polymers: The compound's multiple reactive sites (the bromine atom and the potential for C-H activation) allow it to be used as a functional monomer. Polymerization could lead to advanced polymers with high thermal stability, specific electronic properties, or flame-retardant characteristics due to the presence of halogen atoms.

Future research into the photophysical and electronic properties of this compound and its derivatives could open up new avenues for its application in advanced materials.

Q & A

What are the common synthetic routes for 8-Bromo-6-fluoro-7-methylquinoline, and how are reaction conditions optimized for regioselectivity?

Level: Basic

Answer:

The synthesis typically involves halogenation and fluorination of a quinoline precursor. For bromination, electrophilic aromatic substitution (EAS) using bromine in the presence of FeBr₃ or other Lewis acids is common, as seen in analogous compounds like 8-Bromo-6-methylquinoline . Fluorination may employ reagents like Selectfluor or DAST under controlled conditions to avoid overhalogenation. Optimization includes:

- Temperature modulation (e.g., 0–25°C) to minimize side reactions.

- Solvent selection (e.g., DCM or acetonitrile) to stabilize intermediates.

- Stoichiometric control of halogenating agents to favor mono-substitution.

Regioselectivity is confirmed via NMR and LC-MS to verify substitution at the 6-, 7-, and 8-positions .

How do electronic effects of fluorine and bromine substituents influence the reactivity of this compound in cross-coupling reactions?

Level: Advanced

Answer:

The electron-withdrawing fluorine at C6 and bromine at C8 create distinct electronic environments:

- Fluorine increases ring electron deficiency, enhancing oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura) .

- Bromine’s lower electronegativity compared to fluorine makes it a better leaving group, facilitating nucleophilic displacement.

Methodological considerations: - Use of Pd(PPh₃)₄ or XPhos ligands to stabilize the transition state.

- Base selection (e.g., K₂CO₃ vs. CsF) to balance deprotonation and side-reaction suppression.

Comparative studies with non-fluorinated analogs (e.g., 8-Bromo-6-methylquinoline) show faster reaction kinetics due to fluorine’s activation effects .

What analytical techniques are critical for resolving contradictory data in reaction yield reports for halogenated quinolines?

Level: Advanced

Answer:

Discrepancies in yields often arise from impurities or incomplete characterization. Recommended approaches:

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular ion integrity and detects trace byproducts .

- ¹⁹F NMR: Quantifies fluorination efficiency and identifies positional isomers .

- X-ray Crystallography: Resolves structural ambiguities, as demonstrated for 4-Bromo-8-methoxyquinoline .

Statistical DOE (Design of Experiments) methods, as highlighted in chemical technology literature, can isolate variables (e.g., catalyst loading, temperature) affecting reproducibility .

What in vitro assays are suitable for evaluating the biological activity of this compound, and how are false positives mitigated?

Level: Basic

Answer:

- Enzyme Inhibition Assays: Use fluorescence-based protocols (e.g., kinase assays) with Z’-factor >0.5 to ensure robustness .

- Cytotoxicity Screening: Employ MTT or resazurin assays in triplicate, normalizing to vehicle controls.

Mitigation strategies: - Counter-screening against known off-targets (e.g., cytochrome P450 enzymes).

- Use of orthogonal detection methods (e.g., SPR vs. fluorescence) to confirm binding events .

How do steric and electronic effects of the methyl group at C7 impact the compound’s interaction with biological targets?

Level: Advanced

Answer:

The C7 methyl group:

- Steric Effects: Restricts rotational freedom, potentially enhancing binding pocket complementarity.

- Electronic Effects: Modulates pKa of nearby nitrogen, influencing protonation states at physiological pH.

Comparative studies with 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline suggest methyl substitution enhances metabolic stability but may reduce solubility . MD simulations or QSAR modeling are recommended to quantify these effects .

What safety protocols are essential when handling this compound in laboratory settings?

Level: Basic

Answer:

- PPE: Gloves (nitrile), lab coat, and safety goggles .

- Ventilation: Use fume hoods for weighing and reactions to avoid inhalation .

- Waste Disposal: Halogenated waste must be segregated and processed via certified facilities .

- Emergency Protocols: Neutralize spills with activated carbon and report exposures immediately .

How can crystallographic data inform structure-activity relationships (SAR) for halogenated quinolines?

Level: Advanced

Answer:

Single-crystal X-ray structures, such as those for 4-Bromo-8-methoxyquinoline, reveal:

- Bond angles and torsional strains affecting ligand-receptor interactions .

- Halogen bonding motifs (e.g., C–Br⋯O/N) critical for target engagement .

Pair with DFT calculations to correlate crystallographic data with electronic properties (e.g., HOMO-LUMO gaps) .

What strategies address low solubility of this compound in aqueous assays?

Level: Advanced

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.